molecular formula C9H11F3N2O3 B6263168 3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine CAS No. 2193068-02-7

3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B6263168
CAS No.: 2193068-02-7
M. Wt: 252.2
InChI Key:
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Description

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H11F3N2O2. This compound features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a trifluoromethoxy group at the 4-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethoxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group and has the trifluoromethoxy group at a different position, affecting its chemical behavior.

    3-(Dimethoxymethyl)pyridin-2-amine: Lacks the trifluoromethoxy group, leading to different biological activity and applications.

Uniqueness

3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the dimethoxymethyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2193068-02-7

Molecular Formula

C9H11F3N2O3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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